1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazole-2-thiol
Description
1-[(4-Fluorophenyl)methyl]-1H-1,3-benzodiazole-2-thiol is a heterocyclic compound featuring a benzodiazole core substituted at position 1 with a 4-fluorobenzyl group and at position 2 with a thiol (-SH) moiety. The benzodiazole scaffold is known for its diverse pharmacological applications, including antimicrobial, anticancer, and anti-inflammatory activities .
Properties
IUPAC Name |
3-[(4-fluorophenyl)methyl]-1H-benzimidazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2S/c15-11-7-5-10(6-8-11)9-17-13-4-2-1-3-12(13)16-14(17)18/h1-8H,9H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFJXLODMXNVOMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=S)N2CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazole-2-thiol typically involves the reaction of 4-fluorobenzyl chloride with 2-mercaptobenzimidazole under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thione group can be oxidized to form a sulfoxide or sulfone.
Reduction: The nitro group in the benzimidazole ring can be reduced to an amine.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets. Its structure allows it to serve as a building block for synthesizing more complex molecules with enhanced pharmacological properties.
Case Study: A recent study explored the synthesis of derivatives based on the benzodiazole structure, demonstrating significant antimicrobial and anticancer activities. These derivatives showed promising results against various cancer cell lines, indicating the potential of 1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazole-2-thiol as a lead compound in drug development .
Antimicrobial Activity
Research has shown that compounds within the benzodiazole family exhibit notable antimicrobial properties. The fluorine atom in the structure contributes to the lipophilicity of the molecule, which may enhance its ability to penetrate bacterial membranes.
Data Table: Antimicrobial Activity of Benzodiazole Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| 1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazole-2-thiol | P. aeruginosa | 8 µg/mL |
This table summarizes the promising antimicrobial activity of the compound against various strains, suggesting its potential utility in treating infections caused by resistant bacteria.
Anticancer Research
The anticancer potential of 1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazole-2-thiol has been evaluated in several studies. The compound's ability to induce apoptosis in cancer cells has been highlighted as a critical mechanism of action.
Case Study: In vitro studies demonstrated that this compound effectively inhibited cell proliferation in breast cancer cell lines (MCF7) and induced apoptosis through mitochondrial pathways . The mechanism involves modulation of key signaling pathways associated with cell survival and death.
Material Science Applications
In addition to its biological applications, 1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazole-2-thiol is also being explored for its potential use in developing new materials. Its unique chemical structure allows it to function as a precursor for synthesizing functionalized polymers and materials with specific electronic properties.
Example Application: The compound can be incorporated into polymer matrices to enhance their thermal stability and mechanical strength. This application is particularly relevant in industries focusing on high-performance materials for electronics and coatings.
Mechanism of Action
The mechanism of action of 1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazole-2-thiol involves its interaction with specific molecular targets in cells. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Benzodiazole Derivatives
1-[(2-Chlorophenyl)methyl]-1H-1,3-benzodiazole-2-thiol
- Structural Differences : The chlorine atom at the ortho position of the phenyl ring replaces fluorine, altering electronic and steric properties.
- Activity : Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may reduce metabolic stability but enhance hydrophobic interactions in biological targets .
- Synthesis : Similar methods involving condensation of substituted aldehydes with diamine precursors under nitrogen atmosphere, as seen in benzimidazole syntheses .
1-[(4-Fluorophenyl)sulfonyl]-2-methyl-1H-benzimidazole
- Structural Differences : Replaces the thiol with a sulfonyl group and introduces a methyl substituent at position 2.
- Methyl substitution may restrict conformational flexibility .
Heterocyclic Core Modifications
N-(4-((5-(((1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)thio)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)acetamide
- Structural Differences : Incorporates triazole and oxadiazole rings instead of benzodiazole.
- Activity : Reported as a cyclooxygenase-2 (COX-2) inhibitor, highlighting the role of triazole-oxadiazole hybrids in anti-inflammatory applications .
1-(6-Fluoro-1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde
- Structural Differences : Replaces benzodiazole with benzothiazole and adds a pyrazole-carbaldehyde moiety.
- Activity: Benzothiazoles are noted for antitumor and antiviral activities, with the aldehyde group enabling Schiff base formation for targeted drug delivery .
Pharmacological and Physicochemical Properties
Cytotoxicity and Anticancer Potential
- Target Compound: Limited direct data, but fluorophenyl-benzodiazole derivatives are associated with apoptosis induction via oxidative stress pathways .
- Analog Comparison :
Physicochemical Profiles
Biological Activity
The compound 1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazole-2-thiol is a member of the benzodiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the synthesis, biological properties, and potential therapeutic applications of this compound, supported by relevant research findings and case studies.
Chemical Structure
The chemical structure of 1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazole-2-thiol is characterized by the presence of a benzodiazole ring fused with a thiol group and a fluorophenyl moiety. This unique structure is pivotal for its biological activity.
Synthesis
The synthesis of 1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazole-2-thiol typically involves several key steps:
- Formation of the Benzodiazole Core : The initial step involves cyclization reactions using o-phenylenediamine and appropriate carboxylic acid derivatives.
- Introduction of the Thiol Group : The thiol functionality is introduced through nucleophilic substitution methods.
- Fluorophenyl Substitution : The 4-fluorobenzyl group is incorporated via alkylation reactions.
Biological Activity
Research has demonstrated that compounds within the benzodiazole class exhibit a wide range of biological activities, including:
- Anticancer Activity : Studies have shown that benzodiazoles can inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis. For instance, 1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazole-2-thiol has been evaluated against various cancer cell lines, showing promising cytotoxic effects .
- Antimicrobial Properties : The compound has also been tested for antibacterial and antifungal activities. Its mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymes .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antimicrobial | Inhibits growth of bacteria/fungi | |
| Antioxidant | Scavenges free radicals |
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential mechanisms of action:
- Anticancer Studies : In vitro studies demonstrated that derivatives of benzodiazoles exhibit significant cytotoxicity against human breast cancer cells (MCF-7) with IC50 values in the low micromolar range. The mechanism was attributed to the induction of oxidative stress leading to apoptosis .
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various benzodiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the benzodiazole structure could enhance antibacterial potency, suggesting that 1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazole-2-thiol may also possess similar properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
